1-(Pyrimidin-2-yl)cyclopentan-1-amine
Description
Significance of Pyrimidine-Substituted Cyclopentylamines in Contemporary Chemical Research
Pyrimidine-substituted compounds are integral to numerous biological processes and form the structural core of many pharmaceuticals. acs.orgjuniperpublishers.comnih.gov The pyrimidine (B1678525) ring is a key component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. juniperpublishers.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives for a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. acs.orgnih.gov
The incorporation of a cyclopentylamine (B150401) moiety to a pyrimidine scaffold introduces a three-dimensional structural element that can significantly influence the compound's interaction with biological targets. A notable study on cyclopentyl-pyrimidine based analogues identified them as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy. nih.gov This research highlighted that the cyclopentyl group, fused to the pyrimidine core, plays a crucial role in the compound's inhibitory activity. nih.gov Specifically, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated, with some compounds showing IGF-1R inhibitory concentrations in the nanomolar range. nih.gov These findings underscore the potential of pyrimidine-substituted cyclopentylamines as a promising class of molecules for the development of novel therapeutics, particularly in oncology.
Overview of the Compound: 1-(Pyrimidin-2-yl)cyclopentan-1-amine within Heterocyclic Amine Chemistry
This compound is a heterocyclic amine that features a primary amine group attached to a cyclopentane (B165970) ring, which is in turn substituted with a pyrimidine ring at the same carbon atom. Heterocyclic amines are a broad class of organic compounds containing at least one cyclic structure with atoms of at least two different elements, one of which is nitrogen. achemblock.com Their diverse structures lead to a wide range of chemical and biological properties.
The chemistry of 2-substituted pyrimidines is well-established. The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. This reactivity is often exploited in the synthesis of more complex pyrimidine derivatives. The synthesis of 2-aminopyrimidines can be achieved through various methods, including the condensation of β-dicarbonyl compounds with guanidine (B92328) or the substitution of a leaving group, such as a halogen, at the 2-position of the pyrimidine ring with an amine. nih.gov The reaction of 2-chloropyrimidine (B141910) with amines is a common and effective method for creating 2-aminopyrimidine (B69317) derivatives. researchgate.net
The properties of this compound are influenced by the electronic characteristics of both the pyrimidine ring and the cyclopentylamine group. The pyrimidine ring is electron-withdrawing, which can affect the basicity of the amine group. Commercially available data for this compound provides some insight into its basic chemical and physical properties.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1341558-23-3 | achemblock.comchemicalbook.com |
| Molecular Formula | C9H13N3 | achemblock.comchemicalbook.com |
| Molecular Weight | 163.22 g/mol | achemblock.comchemicalbook.com |
| IUPAC Name | This compound | achemblock.com |
| Boiling Point (Predicted) | 264.6±23.0 °C | chemicalbook.com |
| Density (Predicted) | 1.122±0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 8.85±0.20 | chemicalbook.com |
Current Research Status and Emerging Avenues for Investigation
Currently, specific research dedicated solely to this compound is limited in publicly available scientific literature. It is primarily available as a chemical intermediate from various suppliers. chemicalbook.com However, the broader class of pyrimidine-substituted amines is an active area of research. nih.gov
Emerging avenues for investigation for this compound and its derivatives could include:
Synthesis of Novel Analogues: The core structure of this compound provides a scaffold for the synthesis of a library of new compounds. Modifications could be made to the pyrimidine ring, such as the introduction of different substituents at the 4- and 6-positions, or to the cyclopentane ring.
Pharmacological Screening: Given the known biological activities of related pyrimidine derivatives, it would be valuable to screen this compound and its analogues for various pharmacological activities, including as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. nih.govresearchgate.net The structural similarity to potent IGF-1R inhibitors suggests this as a particularly promising area. nih.gov
Catalysis: Heterocyclic amines can sometimes serve as ligands in coordination chemistry and catalysis. Investigating the potential of this compound as a ligand for transition metals could open up applications in catalysis.
Material Science: The properties of pyrimidine-containing compounds are also of interest in material science for the development of new functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5,10H2 |
InChI Key |
DRUHCXXETSPPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Direct Amination Approaches for 1-(Pyrimidin-2-yl)cyclopentan-1-amine
Direct amination strategies aim to introduce the amine functionality in a single step from a suitable precursor. These methods are often favored for their atom economy and reduced step count.
Amination of Cyclopentanone (B42830) Derivatives with Pyrimidine (B1678525) Precursors
A plausible direct approach involves the reaction of a pyrimidine precursor with a cyclopentanone derivative. One conceptual pathway is the reaction of 2-lithiopyrimidine, generated from 2-bromopyrimidine (B22483) and a strong base like n-butyllithium, with cyclopentanone. This would form a tertiary alcohol, 1-(pyrimidin-2-yl)cyclopentan-1-ol. Subsequent conversion of the hydroxyl group to an amine, for instance, via a Ritter reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine surrogate (e.g., azide (B81097) followed by reduction), would yield the target compound.
Another potential, though more challenging, direct amination could conceptually involve the reaction of 2-aminopyrimidine (B69317) with cyclopentanone under conditions that favor C-C bond formation, which is not a typical reactivity pattern for aminopyrimidines.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org In the context of this compound, a direct reductive amination between cyclopentanone and 2-aminopyrimidine is unlikely to be successful in forming the desired C-C bond. The reaction would likely lead to N-alkylation of the 2-aminopyrimidine.
However, a reductive amination strategy can be employed in a multistep sequence. For instance, if 1-(pyrimidin-2-yl)cyclopentan-1-one were available, its reductive amination with ammonia or an ammonia equivalent in the presence of a reducing agent would yield the desired product. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. wikipedia.orgresearchgate.net The general mechanism involves the formation of an imine intermediate from the ketone and amine, which is then reduced in situ. researchgate.net
Multistep Synthesis Strategies
Multistep synthetic routes offer greater flexibility and control in assembling the target molecule from simpler, more readily available starting materials.
Sequential Reaction Pathways from Simpler Precursors
A robust multistep synthesis is often the most practical approach for constructing complex molecules like this compound. A logical disconnection of the target molecule suggests pyrimidine-2-carbonitrile and cyclopentyl Grignard reagent as key starting materials.
The synthesis could proceed as follows:
Grignard Addition: Reaction of pyrimidine-2-carbonitrile with cyclopentylmagnesium bromide. This nucleophilic addition to the nitrile would form an intermediate imine, which upon acidic workup, would hydrolyze to yield 2-cyclopentanoylpyrimidine.
Oxime Formation: The resulting ketone, 2-cyclopentanoylpyrimidine, can be converted to its oxime by reaction with hydroxylamine.
Reduction to Amine: The oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or sodium in ethanol, to afford this compound.
An alternative to the oxime reduction would be the aforementioned reductive amination of 2-cyclopentanoylpyrimidine.
Below is a table summarizing a potential sequential reaction pathway:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) (Illustrative) |
| 1 | Pyrimidine-2-carbonitrile, Cyclopentyl bromide, Magnesium | 1. Mg, THF (Grignard formation) 2. Pyrimidine-2-carbonitrile in THF 3. Aqueous acidic workup (e.g., NH₄Cl) | 2-Cyclopentanoylpyrimidine | 75 |
| 2 | 2-Cyclopentanoylpyrimidine | Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux | 2-Cyclopentanoylpyrimidine oxime | 85 |
| 3 | 2-Cyclopentanoylpyrimidine oxime | Lithium aluminum hydride, THF, 0 °C to rt | This compound | 60 |
Intramolecular Cyclization Reactions in Synthetic Sequences
While less common for the direct synthesis of this compound, intramolecular cyclization could be a key step in the synthesis of a precursor. For instance, a suitably functionalized acyclic precursor containing both the pyrimidine and a latent cyclopentyl precursor could undergo cyclization. An example could be an intramolecular Dieckmann condensation of a diester to form a β-ketoester on what will become the cyclopentyl ring, followed by decarboxylation, amination, and reduction. However, for the target molecule, a convergent multistep synthesis as described in 2.2.1 is generally more efficient.
Intramolecular reactions are more commonly employed in the synthesis of fused ring systems where the pyrimidine is part of a bicyclic or polycyclic structure. nih.govnih.gov
Modern Catalytic Methods and Process Intensification
Modern organic synthesis has been revolutionized by the advent of catalytic methods and process intensification technologies. These approaches offer significant advantages over traditional stoichiometric reactions, including greater efficiency, milder reaction conditions, and reduced environmental impact. For the synthesis of scaffolds like this compound, these methods are crucial for developing scalable and sustainable manufacturing processes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgeurekaselect.com The use of microwave irradiation can significantly reduce reaction times, from hours to mere minutes. orientjchem.orgnih.gov This rapid heating is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidine derivatives. bohrium.comasianpubs.org
The synthesis of aminopyrimidine scaffolds, a core component of the target molecule, has been shown to benefit from microwave assistance. For instance, the condensation of chalcones with guanidine (B92328) to form aminopyrimidines can be efficiently carried out using microwave irradiation, with yields ranging from 33-56%. bohrium.comnanobioletters.com Another prominent example is the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines, which achieves yields of 65-90% under microwave conditions. tandfonline.com This eco-friendly method often allows for solvent-free conditions, further enhancing its appeal in green chemistry. tandfonline.comresearchgate.net
Research has demonstrated that microwave-assisted approaches can be more cost-effective and sustainable than conventional heating, which often requires prolonged and exhaustive heating. researchgate.net The significant reduction in reaction time and potential for increased yields make it a highly attractive method for process intensification. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolopyrimidine Synthesis | Conventional | 24 hours | 42-55% | nih.gov |
| Thiazolopyrimidine Synthesis | Microwave | 8 minutes | 69-88% | nih.gov |
| Benzodiazepine Synthesis | Conventional | - | 45-70% | researchgate.net |
| Benzodiazepine Synthesis | Microwave | - | 56-91% | researchgate.net |
| Aminopyrimidine Synthesis | Microwave | - | 33-56% | bohrium.comnanobioletters.com |
| Oxo/thioxopyrimidine Synthesis | Microwave | - | 65-90% | tandfonline.com |
This table illustrates the typical enhancements in reaction time and yield when employing microwave irradiation over conventional heating methods for the synthesis of related heterocyclic structures.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of complex molecules like this compound. researchgate.net Catalysts based on palladium, nickel, and copper are widely used to functionalize heterocyclic rings and construct aliphatic chains. researchgate.netmdpi.com
For the pyrimidine scaffold, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are effective for introducing aryl, vinyl, or alkynyl substituents. researchgate.net The Negishi cross-coupling, for example, has been successfully employed for the scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine using a Pd(PPh₃)₄ catalyst. acs.org Similarly, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of the amine functionality onto the pyrimidine ring. A palladium-catalyzed cascade reaction involving imination and Buchwald-Hartwig cross-coupling has been developed for synthesizing pyrido[2,3-d]pyrimidines under microwave conditions. rsc.org
The synthesis of the cyclopentylamine (B150401) moiety can also benefit from metal catalysis. While the direct coupling of a cyclopentyl group to a pyrimidine ring is a complex challenge, related strategies involving the formation of five-membered rings or the functionalization of cyclopentane (B165970) precursors often rely on metal-catalyzed processes. dntb.gov.ua
Table 2: Overview of Relevant Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst/Metal | Bond Formed | Application to Scaffolds | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | C-C (Aryl-Aryl) | Functionalization of pyrimidine ring | researchgate.netresearchgate.net |
| Heck Coupling | Palladium (Pd) | C-C (Aryl-Vinyl) | Introduction of alkenyl groups to pyrimidines | researchgate.net |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C-C (Aryl-Alkynyl) | Introduction of alkynyl groups to pyrimidines | researchgate.net |
| Negishi Coupling | Palladium (Pd), Nickel (Ni) | C-C (Aryl-Alkyl/Aryl) | Arylation of pyrimidine rings | acs.org |
| Buchwald-Hartwig Amination | Palladium (Pd) | C-N (Aryl-Amine) | Introduction of amino groups to pyrimidines | rsc.org |
| Copper-Catalyzed Amination | Copper (Cu) | C-N (Aryl-Amine) | Chemoselective amination of pyrimidines | organic-chemistry.org |
This table summarizes key metal-catalyzed reactions applicable to the synthesis and functionalization of the pyrimidine core.
Achieving high levels of chemoselectivity and regioselectivity is a critical challenge in the synthesis of multi-functionalized molecules. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity concerns the control of the position at which a reaction occurs.
In the context of this compound, a key regioselective challenge is the selective functionalization of the pyrimidine ring. Pyrimidines have multiple carbon and nitrogen atoms that could potentially react. A significant advancement is the direct C-H amination of pyrimidines, which can selectively introduce an amino group at the C2 position. researchgate.net This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyrimidines. researchgate.net By carefully designing reagents and controlling reaction conditions, it is possible to form pyrimidinyl iminium salt intermediates that can be converted into various amine products with high site selectivity. researchgate.net
Copper-catalyzed amination reactions have also demonstrated high chemoselectivity in the monoamination of pyrimidines that contain multiple halogen atoms. organic-chemistry.org This allows for the precise introduction of a single amino group while leaving other reactive sites untouched for subsequent transformations.
For the cyclopentane portion, regioselective control is essential, for example, in ring-opening reactions of precursor molecules like aziridines to form β-substituted tryptamines, which can serve as analogs for substituted cyclopentylamines. nih.gov The choice of catalysts, bases, and solvents can significantly influence the outcome of such reactions, enabling the synthesis of specific isomers. organic-chemistry.org Methods for the regioselective synthesis of substituted cyclopentyl structures, such as those derived from Mukaiyama aldol reactions followed by McMurry coupling, provide pathways to specifically substituted carbocycles. nih.gov
Table 3: Strategies for Selective Synthesis
| Selectivity Type | Synthetic Challenge | Method/Strategy | Key Factors | Reference |
|---|---|---|---|---|
| Regioselectivity | C2-Amination of Pyrimidine | Direct C-H Functionalization | Enthalpy-controlled formation of iminium salt intermediates | researchgate.net |
| Chemoselectivity | Monoamination of Halogenated Pyrimidines | Cu(II)-PTABS-Promoted Amination | Choice of copper catalyst and ligand system | organic-chemistry.org |
| Regioselectivity | Formation of Substituted Carbocycles | Mukaiyama Aldol / McMurry Coupling | Silyl enol ether precursors, photocyclization conditions | nih.gov |
| Regioselectivity | Ring opening of Aziridines | Lewis Acid Catalysis | Protecting group on aziridine, choice of nucleophile | nih.gov |
| Regio- and Chemoselectivity | Synthesis of 1,2,3-Triazoles | Base-mediated cycloaddition | Use of Cs₂CO₃ as a base to form chelated intermediates | organic-chemistry.org |
This table outlines various synthetic challenges related to selectivity and the modern methodologies developed to address them.
Chemical Reactivity and Transformation Studies
Oxidation Pathways and Functionalization of 1-(Pyrimidin-2-yl)cyclopentan-1-amine
The oxidation of this compound can proceed through several pathways, targeting the pyrimidine (B1678525) ring, the cyclopentane (B165970) ring, or the amine moiety, depending on the reagents and conditions employed.
The pyrimidine ring itself is generally an electron-deficient system, making it less susceptible to direct oxidation. However, related pyrimidine systems, such as dihydroorotate (B8406146), are known to undergo enzymatic oxidation to form orotate, a reaction catalyzed by dihydroorotate dehydrogenase. umich.edu In a laboratory setting, strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides.
More plausible oxidation pathways involve the cyclopentane and amine groups. The cyclopentane ring, if unsaturated, could undergo epoxidation. For instance, the oxidation of related cyclopentenyl thiophene (B33073) derivatives with agents like meta-chloroperoxybenzoic acid (mCPBA) yields epoxides or can lead to ring-opened products like ketones. researchgate.net While the cyclopentane ring in the title compound is saturated, aggressive oxidation could potentially introduce hydroxyl or carbonyl functionalities.
The primary amine can be oxidized to various functional groups. Mild oxidation might yield an imine, which could exist in equilibrium with its enamine tautomer. More forceful oxidation could lead to the formation of a nitro group or cleavage of the C-N bond.
Functionalization, distinct from oxidation, often involves the strategic introduction of new groups. A key strategy for functionalizing the pyrimidine ring at the C2-position, where the cyclopentylamine (B150401) group is attached, involves a mechanism-based reagent design for selective amination. nih.gov This highlights the ability to construct the core structure through targeted C-H functionalization, affording pyrimidinyl iminium salt intermediates that can be transformed into various amine products. nih.gov
Table 1: Potential Oxidation and Functionalization Reactions
| Reactive Site | Reagent/Condition | Potential Product(s) |
|---|---|---|
| Pyrimidine Ring (N) | Peroxy acids (e.g., mCPBA) | Pyrimidine N-oxide |
| Cyclopentane Ring | Strong oxidants (e.g., KMnO4) | Hydroxylated or carbonylated cyclopentane |
| Amine Group | Mild oxidizing agents | Imine |
| Amine Group | Strong oxidizing agents | Nitro compound |
Nucleophilic Substitution Reactions of the Amine Moiety
The primary amine group of this compound is a key site for nucleophilic reactions. Its reactivity is governed by a balance of steric and electronic factors. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.
The nucleophilicity of the amine is influenced by the adjacent cyclopentyl and pyrimidinyl groups. The bulky cyclopentyl group attached to the same carbon as the amine introduces significant steric hindrance, which can slow the rate of substitution compared to a less hindered primary amine like n-propylamine. masterorganicchemistry.com Conversely, the electron-withdrawing nature of the pyrimidine ring can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity.
Despite these constraints, the amine moiety readily participates in a variety of substitution reactions. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although steric hindrance may favor mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.
A critical reaction pathway involves using the amine as an internal nucleophile following functionalization of the pyrimidine ring, leading to the synthesis of complex aminopyrimidines. nih.gov
Cyclization Reactions Leading to Fused Heterocyclic Systems
The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The 2-aminopyrimidine (B69317) motif is a common precursor for constructing bicyclic and polycyclic scaffolds. nih.gov
A prominent example is the synthesis of imidazo[1,2-a]pyrimidines. rsc.org In this type of reaction, the exocyclic primary amine of this compound acts as a nucleophile, attacking an appropriate electrophile (e.g., an α-haloketone). The resulting intermediate then undergoes an intramolecular cyclization, where the N1 atom of the pyrimidine ring displaces a leaving group to form the five-membered imidazole (B134444) ring fused to the pyrimidine core. The cyclopentyl group remains as a spirocyclic substituent at the point of fusion.
The general mechanism proceeds as follows:
Nucleophilic Attack: The primary amine attacks the electrophilic carbon of a reagent like bromoacetaldehyde (B98955) or a similar bifunctional molecule.
Intermediate Formation: A substituted aminopyrimidine intermediate is formed.
Intramolecular Cyclization: The endocyclic N1 of the pyrimidine ring attacks the second electrophilic site of the tethered reagent, leading to ring closure and the formation of the fused system. rsc.org
Ultrasound irradiation has been shown to be an effective energy source for promoting the synthesis of fused pyrimidine derivatives, often leading to higher yields and shorter reaction times. nih.gov
Table 2: Representative Cyclization Reaction
| Reactant 1 | Reactant 2 | Resulting Fused System | Key Feature |
|---|---|---|---|
| This compound | α-Haloketone (e.g., R-CO-CH₂Br) | Substituted Imidazo[1,2-a]pyrimidine | Formation of a five-membered ring fused to the pyrimidine. |
Reactivity as a Synthon in Diverse Organic Transformations
A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a versatile synthon for introducing the 2-(1-aminocyclopentyl)pyrimidine moiety into larger molecules. Its reactivity at multiple sites allows it to be a building block in various transformations. mdpi.com
The molecule can be viewed as a combination of several synthons:
A Primary Amine Synthon: For introducing a nucleophilic nitrogen center.
A 2-Substituted Pyrimidine Synthon: The pyrimidine ring can participate in metal-catalyzed cross-coupling reactions or further C-H functionalization.
A Spirocyclic Precursor: The entire unit can be incorporated to create complex spiro-heterocyclic systems, where the cyclopentane ring is linked to another ring system through a single shared carbon atom. nih.gov
Its utility is demonstrated in multicomponent reactions where the amine and the pyrimidine ring can react sequentially or in a concerted fashion with other reagents to rapidly build molecular complexity. nih.gov The ability of pyridinium (B92312) 1,4-zwitterions, a related class of compounds, to act as versatile building blocks in (3+2) and (5+2) cyclization reactions highlights the potential of such nitrogen heterocycles in constructing complex polycyclic frameworks. mdpi.com
Functionalization Studies at the Pyrimidine and Cyclopentane Ring Systems
Beyond reactions involving the amine group, both the pyrimidine and cyclopentane rings are targets for further functionalization.
Pyrimidine Ring: The pyrimidine ring is electron-deficient, which activates it towards nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially if a leaving group is present. However, modern synthetic methods focus on direct C-H functionalization. nih.gov The presence of the amine at C2 directs reactivity and can be leveraged to achieve site-selective modifications at other positions on the ring. The strong electron-withdrawing character of the pyrimidine ring makes it a useful component in materials chemistry, suggesting that modifications can tune its electronic properties. researchgate.net
Cyclopentane Ring: The saturated cyclopentane ring is generally less reactive than the pyrimidine moiety. It is considered a non-aromatic, lipophilic spacer. However, functionalization is possible through radical-based reactions or by activating adjacent C-H bonds. While direct oxidation can be challenging and unselective, the introduction of unsaturation (e.g., through an elimination reaction if a suitable leaving group is installed) would open up a wide array of alkene chemistries, such as dihydroxylation, epoxidation, or ozonolysis. researchgate.net
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of 1-(pyrimidin-2-yl)cyclopentan-1-amine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, FT-IR, Raman, and mass spectrometry can provide detailed information about its atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and cyclopentane (B165970) rings, as well as the amine group. The pyrimidine protons typically appear in the aromatic region of the spectrum. The cyclopentane protons would likely present as complex multiplets in the aliphatic region due to their diastereotopic nature arising from the chiral center. The amine protons would be expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum would show signals for the quaternary carbon of the cyclopentane ring, the other carbons of the cyclopentane ring, and the distinct carbons of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Expected NMR Data for this compound
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyrimidine-H | δ 8.5-8.7 (d) | - |
| Pyrimidine-H | δ 7.0-7.2 (t) | - |
| Cyclopentane-H | δ 1.6-2.2 (m) | δ 20-40 |
| Amine-H | δ 1.5-3.0 (br s) | - |
| Quaternary-C | - | δ 55-65 |
| Pyrimidine-C | - | δ 115-165 |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring would be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring vibrations are expected to produce strong Raman signals due to their polarizability. The symmetric C-C stretching of the cyclopentane ring would also be Raman active.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 | Weak |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=N/C=C Stretch (Pyrimidine) | 1500-1600 | Strong |
| C-N Stretch | 1000-1250 | Moderate |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₃N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing the loss of the amine group or fragmentation of the cyclopentane ring.
Conformational Landscape and Stereoisomeric Considerations
The structure of this compound presents interesting conformational and stereoisomeric features. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium in solution.
A key feature of this compound is the presence of a stereocenter at the C1 position of the cyclopentane ring, where the amine and pyrimidine groups are attached. This means the compound is chiral and can exist as a pair of enantiomers, (R)-1-(pyrimidin-2-yl)cyclopentan-1-amine and (S)-1-(pyrimidin-2-yl)cyclopentan-1-amine. These enantiomers are non-superimposable mirror images of each other and would be expected to have identical spectroscopic properties in achiral media but would rotate plane-polarized light in opposite directions. The separation and characterization of these individual enantiomers would require chiral chromatography or the use of chiral resolving agents.
Computational Chemistry and Mechanistic Investigations
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory offers a framework for understanding how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com
For 1-(pyrimidin-2-yl)cyclopentan-1-amine, the key orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmasterorganicchemistry.com
In pyrimidine (B1678525) derivatives, the HOMO is often associated with the nitrogen-containing aromatic ring, which has lone pairs of electrons and a π-system. The LUMO is typically a π* antibonding orbital of the pyrimidine ring. researchgate.netmasterorganicchemistry.com The presence of the cyclopentylamine (B150401) substituent can influence the energy levels of these orbitals. The amine group, being an electron-donating group, can raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
A detailed analysis would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the precise energies and spatial distributions of the HOMO and LUMO. These calculations can also generate an electrostatic potential map, which visualizes the electron density distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Theoretical Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles of similar molecules. Actual values require specific computational studies.
| Property | Description | Predicted Characteristic |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to ionization potential and electron-donating ability. | Primarily localized on the pyrimidine ring and the amine nitrogen. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron affinity and electron-accepting ability. | Primarily localized on the π* system of the pyrimidine ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap is expected, suggesting a balance of stability and reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment is anticipated due to the electronegative nitrogen atoms and the amine group. |
Reaction Mechanism Delineation using Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy of the transition state determines the activation energy barrier of a reaction, which is a key factor in its rate. rsc.org
For this compound, a key reaction is its synthesis. A plausible synthetic route involves the reaction of 2-chloropyrimidine (B141910) with cyclopentylamine. Computational modeling of this reaction could explore different mechanisms, such as a direct nucleophilic aromatic substitution or a pathway involving intermediates.
Another area of investigation is the molecule's reactivity with other agents. For instance, the reaction of amines with other functional groups can be modeled. researchgate.net In the case of pyrimidine derivatives, reactions can include electrophilic substitution on the ring or reactions at the exocyclic amine. rsc.org DFT calculations, often at levels like B3LYP or M06-2X, can provide detailed geometric and energetic data for all species along the reaction coordinate. researchgate.netrsc.org
Table 2: Parameters from a Hypothetical Reaction Mechanism Study (Illustrative) This table illustrates the type of data generated from quantum chemical calculations of a reaction mechanism.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., 2-chloropyrimidine and cyclopentylamine). |
| Transition State 1 | +25.5 | The energy maximum for the initial bond formation. |
| Intermediate | +5.2 | A transient species formed during the reaction. |
| Transition State 2 | +15.8 | The energy maximum for a subsequent step, like proton transfer. |
| Products | -10.3 | Final products (e.g., this compound). |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations can reveal important information about its solvation. This includes how water molecules arrange themselves around the solute, forming a solvation shell. The simulations can calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
These simulations can also provide insights into the conformational flexibility of the molecule in solution. The cyclopentyl ring can adopt various puckered conformations, and the orientation of the pyrimidine ring relative to the cyclopentyl group can fluctuate. MD simulations can map these conformational landscapes and determine the most populated states. This is particularly relevant for understanding how the molecule might adapt its shape upon binding to a biological target.
Ligand-Receptor Interaction Modeling and Binding Site Analysis
Given that many pyrimidine derivatives exhibit biological activity, understanding how this compound might interact with a protein receptor is of significant interest. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
The process involves placing the ligand in the binding site of a receptor and calculating a score that estimates the binding affinity. This allows for the identification of key intermolecular interactions, such as:
Hydrogen Bonds: The amine group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors. researchgate.net
Hydrophobic Interactions: The cyclopentyl ring and the C-H bonds of the pyrimidine ring can engage in favorable hydrophobic contacts with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic pyrimidine ring can stack with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.
Successful docking studies rely on an accurate 3D structure of the target receptor, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. nih.gov The results of these simulations can guide the design of new analogs with improved binding affinity and selectivity. nih.govmdpi.com
Prediction of Chemical Reactivity Profiles
Beyond the HOMO-LUMO analysis, computational chemistry offers other descriptors to predict a molecule's reactivity. Fukui functions, for example, are used within DFT to identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
The molecular electrostatic potential (MEP) provides a color-coded map of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrimidine nitrogens and a positive potential near the amine hydrogens.
These reactivity predictors are valuable for anticipating how the molecule might behave in different chemical environments, including metabolic transformations where enzymes catalyze reactions at specific sites on the molecule. rsc.org By understanding the intrinsic reactivity profile, chemists can better predict potential reaction products and metabolic pathways. researchgate.net
Exploration of Biological Activities and Molecular Interactions
Biological Target Identification and Inhibition Profiling
There is no specific information in the public domain detailing the biological targets of 1-(Pyrimidin-2-yl)cyclopentan-1-amine. Research on other pyrimidine (B1678525) derivatives shows a wide range of activities, but these cannot be directly attributed to the title compound without specific experimental evidence.
Interaction with Protein Kinases
While many pyrimidine-containing molecules are known to be protein kinase inhibitors, no studies were found that specifically profile the inhibitory activity of this compound against a panel of protein kinases.
Influence on Cellular Signaling Pathways
Investigations into how this compound might influence cellular signaling pathways have not been reported in the reviewed literature. Studies on some substituted 2-aminopyrimidine (B69317) derivatives have shown modulation of pathways such as the BMP2/SMAD1 signaling pathway, but this is not directly applicable to the specific compound . nih.gov
Enzymatic Inhibition Studies
No specific enzymatic inhibition studies for this compound are currently available. The broader class of pyrimidine derivatives has been evaluated against various enzymes, but data for this exact molecule is absent.
Structure-Activity Relationship (SAR) Investigations for Bioactivity Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound, no SAR studies have been published. Such studies would typically involve the synthesis and evaluation of analogs, for instance, by modifying the cyclopentyl ring, substituting the amine, or adding substituents to the pyrimidine ring, to determine the effect of these changes on biological activity.
Molecular Recognition and Binding Mode Analysis
Without an identified biological target, there is no available information on the molecular recognition or binding mode of this compound. This type of analysis requires co-crystallization of the compound with its target protein or detailed molecular modeling studies based on a known interaction.
Role of the Pyrimidine Moiety as a Pharmacophore in Bioactive Compounds
The pyrimidine ring is a well-known and privileged pharmacophore in medicinal chemistry. juniperpublishers.com It is a key structural component in a wide array of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in various interactions with biological macromolecules. However, the specific contribution of the pyrimidine moiety in this compound to any potential biological activity has not been experimentally determined.
Advanced Applications in Chemical Sciences
Synthetic Building Block in Complex Molecule Synthesis
The structure of 1-(Pyrimidin-2-yl)cyclopentan-1-amine, featuring a primary amine on a cyclopentyl ring attached to a pyrimidine (B1678525) heterocycle, designates it as a valuable synthetic building block. The primary amine group serves as a versatile handle for a multitude of chemical transformations, allowing for the facile introduction of the pyrimidin-2-yl-cyclopentyl motif into larger, more complex molecular frameworks.
This utility is particularly evident in the field of drug discovery and medicinal chemistry. For instance, the general scaffold of a cyclopentyl group attached to a fused pyrimidine ring system, such as a pyrrolopyrimidine, is found in compounds developed as potent protein kinase inhibitors. google.com Patents in this area describe complex molecules where the cyclopentyl group is a key substituent, often at the N-7 position of a pyrrolo[2,3-d]pyrimidine core, for modulating the activity of protein kinases like Cyclin-Dependent Kinase 4 (CDK4). google.com The synthesis of these complex inhibitors often involves the coupling of functionalized pyrimidine precursors with other cyclic structures. The presence of the amine in this compound makes it an ideal precursor for creating such linkages through reactions like N-alkylation or amide bond formation.
Furthermore, enaminones, which can be derived from amine-containing building blocks, are used in the synthesis of annelated heterocycles like pyrido[2,3-d]pyrimidines. nih.gov The reactivity of the amine group allows chemists to construct fused ring systems, demonstrating the role of such building blocks in creating molecular diversity. nih.gov The general principle involves using the inherent reactivity of compounds like this compound to build upon its core structure, leading to novel and functionally complex molecules.
Scaffold for Novel Molecular Design in Medicinal Chemistry Research
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in approved drugs and is adept at interacting with a wide range of biological targets. nih.govresearchgate.net The compound this compound combines this privileged heterocycle with a three-dimensional cyclopentyl group, creating a robust scaffold for the design of new therapeutic agents. This scaffold serves as a foundational structure that can be systematically modified to optimize biological activity, a process known as structure-activity relationship (SAR) studies. nih.govmdpi.com
A prominent example of this approach is the development of inhibitors for Mycobacterium tuberculosis. Research on pyrazolo[1,5-a]pyrimidines, which are structurally related to the core of our subject compound, has shown that they are potent inhibitors of mycobacterial ATP synthase. nih.gov In these studies, chemists synthesize a library of compounds by varying the substituents on the core scaffold and measure their biological activity. For example, comprehensive SAR studies on a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed that specific substitutions, such as a 3-(4-fluoro)phenyl group, led to compounds with potent M.tb growth inhibition and favorable metabolic stability. nih.gov
Similarly, SAR studies on a library of pyrimidine-4-carboxamides led to the discovery of LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov The optimization process involved modifying three different positions on the pyrimidine scaffold to enhance potency and improve physicochemical properties. nih.gov These examples underscore how a core structure, analogous to this compound, can be systematically decorated to discover and refine novel drug candidates.
| Compound | Substituent at Position 3 | Substituent at Position 5 | In Vitro M.tb Growth Inhibition (MIC, μM) |
|---|---|---|---|
| Analog 1 | Phenyl | Phenyl | >100 |
| Analog 2 | 4-Fluorophenyl | Phenyl | 12.5 |
| Analog 3 | 4-Fluorophenyl | Cyclopropyl | 0.78 |
| Analog 4 | 4-Chlorophenyl | Methyl | 50 |
Contribution to the Development of Chemical Libraries
The creation of large, diverse collections of small molecules, known as chemical libraries, is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify new drug leads. nih.gov The pyrimidine scaffold is exceptionally well-suited for this purpose due to its synthetic tractability and its prevalence in biologically active compounds. nih.govacs.org
A significant advancement in this area is the development of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode. nih.govacs.org This technology allows for the rapid synthesis and screening of libraries containing millions or even billions of compounds. nih.gov The pyrimidine core is an ideal scaffold for DEL synthesis. Researchers have successfully constructed pyrimidine-focused DELs using 2,4,6-trichloropyrimidine (B138864) as a starting point. nih.govacs.org The three distinct reactive sites on this precursor allow for a combinatorial "split-and-pool" synthesis strategy, where each step of chemical modification is recorded by the addition of a specific DNA sequence.
Screening these pyrimidine-based DELs against therapeutic targets like BRD4 has successfully identified potent inhibitors with nanomolar activity. nih.govacs.org This demonstrates the power of using a versatile and drug-like scaffold, such as pyrimidine, to generate vast chemical diversity for hit identification. The existence of commercially available, functionalized building blocks like this compound is crucial for the efficient construction of such focused libraries, providing ready-to-use fragments that introduce desirable structural and physicochemical properties into the library members. achemblock.com
Potential in Materials Science Applications (referencing pyrimidine derivatives generally)
Beyond medicinal chemistry, the pyrimidine ring possesses unique electronic properties that make its derivatives promising candidates for applications in materials science, particularly in optoelectronics. alfa-chemistry.comspiedigitallibrary.orgresearchgate.net The pyrimidine heterocycle is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic ring. alfa-chemistry.comspiedigitallibrary.org This property is highly advantageous for creating organic semiconductor materials.
These materials have been successfully incorporated as key components in several types of devices:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used as building blocks for various materials within OLEDs, including fluorescent and phosphorescent emitters, electron-transporting materials (ETMs), and bipolar host materials. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org The electron-deficient nature of the pyrimidine core facilitates electron injection and transport, which can improve device efficiency, lower the operating voltage, and enhance stability. alfa-chemistry.comspiedigitallibrary.org When combined with electron-donating units like carbazole, pyrimidines can form bipolar host materials that create a better balance of charge carriers, leading to high-efficiency OLEDs. spiedigitallibrary.orgspiedigitallibrary.org
Organic Thin-Film Transistors (OFETs): The high electron affinity of the pyrimidine unit makes it suitable for n-type (electron-transporting) semiconductor materials in OFETs. alfa-chemistry.com These materials exhibit high electron mobility and good film-forming properties, which are essential for efficient transistor performance. alfa-chemistry.com
| Device Type | Pyrimidine-Based Material/Compound | Role | Key Performance Metric | Reference |
|---|---|---|---|---|
| OLED | 4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine (46DCzPPm) | Bipolar Host | EQE of 13.5% (Blue Phosphorescent OLED) | spiedigitallibrary.org |
| OLED | Ir(dmppm)₂(acac) | Phosphorescent Emitter | EQE of 28.2% | spiedigitallibrary.org |
| OLED | Pyrimidine-5-carbonitrile with triphenylamine | Emitter | EQE of up to 7% (Blue/Sky Blue OLED) | mdpi.com |
| DSSC | INPA (Indoline dye with pyrimidine-2-carboxylic acid anchor) | Sensitizer Dye | Overall Conversion Efficiency of 5.45% | acs.org |
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(Pyrimidin-2-yl)cyclopentan-1-amine, and how can reaction conditions be optimized?
Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, in the synthesis of structurally related compounds (e.g., COMPOUND 36 and 40), high-temperature ethanol (95% EtOH) with triethylamine (TEA) as a base facilitates amine displacement reactions (e.g., replacing chloro-substituted intermediates with cyclopentylamine derivatives) . Key optimization parameters include:
- Solvent choice : Polar protic solvents (e.g., EtOH) enhance nucleophilicity.
- Temperature : Reactions performed at 140°C in sealed tubes improve yield by minimizing side reactions.
- Catalysts : TEA acts as both a base and proton scavenger.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
